![molecular formula C16H17N7O B2462678 2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2177061-19-5](/img/structure/B2462678.png)
2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a useful research compound. Its molecular formula is C16H17N7O and its molecular weight is 323.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on various research findings.
Chemical Structure and Properties
The compound belongs to a class of triazolo-pyridazine derivatives characterized by a complex structure that includes a cyclopenta[c]pyridazin moiety. Its molecular formula is C17H19N7 with a molecular weight of approximately 319.38 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including anticancer properties and enzyme inhibition. The following sections detail specific activities observed in studies involving this compound and its analogs.
Inhibition of c-Met Kinase
A significant aspect of the biological activity of this compound relates to its inhibitory effect on the c-Met kinase. In studies involving triazolo-pyridazine derivatives:
- Compound 12e , an analog closely related to the target compound, showed promising results with an IC50 value of 0.090 µM against c-Met kinase, comparable to the known inhibitor Foretinib (IC50 = 0.019 µM) .
- The cytotoxicity against cancer cell lines A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) was notable, with IC50 values of 1.06 ± 0.16 µM, 1.23 ± 0.18 µM, and 2.73 ± 0.33 µM respectively .
Induction of Apoptosis
The mechanism by which these compounds exert their anticancer effects includes the induction of apoptosis in cancer cells:
- Compound 12e was shown to induce late apoptosis in A549 cells and arrest them in the G0/G1 phase of the cell cycle .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that modifications in the molecular structure significantly affect biological activity:
- The presence of specific functional groups such as halogens on aromatic rings has been correlated with enhanced cytotoxicity .
- Compounds featuring a 2-pyridyl group exhibited increased potency against tested cancer cell lines.
Summary of Biological Activities
Activity | IC50 Values | Cell Lines |
---|---|---|
c-Met Kinase Inhibition | 0.090 µM | A549, MCF-7, HeLa |
Cytotoxicity Against | 1.06 ± 0.16 µM (A549) | A549 |
1.23 ± 0.18 µM (MCF-7) | MCF-7 | |
2.73 ± 0.33 µM (HeLa) | HeLa |
Case Studies
Several studies have focused on the biological evaluation of triazolo-pyridazine derivatives:
- Study on Compound 12e : This study highlighted its dual role as a potent inhibitor of c-Met kinase and as an inducer of apoptosis in cancer cells.
- Comparative Analysis : Research comparing various triazolo derivatives demonstrated that modifications could lead to substantial differences in activity profiles, emphasizing the importance of SAR in drug design.
Propiedades
IUPAC Name |
2-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O/c24-16-6-12-2-1-3-13(12)19-22(16)9-11-7-21(8-11)15-5-4-14-18-17-10-23(14)20-15/h4-6,10-11H,1-3,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTLRNAXMKUJDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CN(C3)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.